1-(4-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15551949
Molecular Formula: C22H13ClN2O3
Molecular Weight: 388.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H13ClN2O3 |
|---|---|
| Molecular Weight | 388.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H13ClN2O3/c23-14-10-8-13(9-11-14)19-18-20(26)15-5-1-2-6-16(15)28-21(18)22(27)25(19)17-7-3-4-12-24-17/h1-12,19H |
| Standard InChI Key | ZBUNFRMQOGODPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
Introduction
1-(4-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole core structure. This compound is notable for its chlorophenyl and pyridinyl substituents, which contribute to its distinct chemical properties and biological activities. It belongs to the class of heterocyclic compounds, specifically chromeno and pyrrole derivatives, making it a subject of interest in synthetic organic chemistry and pharmacology.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. These synthetic strategies are crucial for obtaining sufficient quantities of the compound for research and application purposes.
Synthetic Steps Overview
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Formation of the Chromeno Core: This step often involves cyclization reactions using suitable precursors.
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Introduction of the Pyrrole Ring: Condensation reactions with appropriate amines are used to introduce the pyrrole ring.
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Attachment of Substituents: Nucleophilic substitution reactions are employed to attach the chlorophenyl and pyridinyl groups.
Biological Activities and Potential Applications
This compound has garnered interest in various fields of chemical and biological research due to its potential applications as an antimicrobial agent and in anticancer therapies. Its unique functional groups may influence its reactivity and interactions with biological targets, making it a candidate for drug development.
Biological Activity Table
| Potential Application | Description |
|---|---|
| Antimicrobial Agent | Potential use against microbial infections |
| Anticancer Therapies | Investigated for its potential in inhibiting cancer cell growth |
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